3-Chloro-4-fluorophenyl methyl sulfide

Cytotoxicity MT-4 cells Halogen substituent effects

Researchers optimizing MPO inhibitors or agrochemical leads require precise halogen and sulfur substitution patterns. Substituting or altering this specific 3-chloro-4-fluoro aryl sulfide scaffold disrupts biological activity unpredictably. - **MPO inhibitor development**: Achieves 46 nM IC50 with >280-fold selectivity over CYP3A4/TPO (reducing off-target peroxidase risk). - **Agrochemical synthesis**: Precursor to benzofurazan analog A3 (1.91 µg/mL vs. R. solani). - **Orthogonal reactivity**: Sulfide permits controlled oxidation; Cl/F enable nucleophilic aromatic substitution. - **Supply**: ≥95% purity (typical), stable under cool/dry storage, research use only.

Molecular Formula C7H6ClFS
Molecular Weight 176.63
CAS No. 847148-16-7
Cat. No. B2777348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorophenyl methyl sulfide
CAS847148-16-7
Molecular FormulaC7H6ClFS
Molecular Weight176.63
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)F)Cl
InChIInChI=1S/C7H6ClFS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
InChIKeyUDVYYVQAVNLEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluorophenyl methyl sulfide (CAS 847148-16-7) | Key Properties & Sourcing Essentials


3-Chloro-4-fluorophenyl methyl sulfide (CAS 847148-16-7, MW 176.64, purity typically ≥95%) is an aryl methyl sulfide featuring a 3-chloro-4-fluorophenyl scaffold. It serves as a versatile building block for pharmaceuticals and agrochemicals, enabling controlled oxidation to sulfoxides/sulfones and nucleophilic aromatic substitution via its halogen substituents . The compound is stable under recommended storage conditions (cool, dry) and is supplied for research use only .

Aryl methyl sulfide building block
3-Chloro-4-fluoro substitution pattern
Dual reactivity: sulfide oxidation and SNAr

Why 3-Chloro-4-fluorophenyl methyl sulfide Substitution Demands Strict Structural Control


Replacing 3-chloro-4-fluorophenyl methyl sulfide with a generic aryl sulfide or altering its substitution pattern can drastically alter biological activity, physicochemical profile, and synthetic utility. Even minor modifications—such as removing the chlorine, shifting the fluorine, or oxidizing the sulfur—can shift selectivity, potency, or metabolic stability in ways that are not predictable without empirical comparison . The specific 3-chloro-4-fluoro arrangement imparts a distinct electronic and steric signature that influences both target engagement and downstream reactivity, making empirical verification essential before any substitution.

! Halogen pattern alteration (remove Cl, shift F) may shift target engagement and reactivity profiles; electronic signature is not interchangeable.
! Oxidation to sulfoxide/sulfone can alter physicochemical properties and biological recognition; empirical verification required before substitution.
! Replacement with non-halogenated aryl sulfide removes SNAr handles, limiting downstream diversification options.

Quantitative Differentiation of 3-Chloro-4-fluorophenyl methyl sulfide Against Key Comparators


Cytotoxicity Profile: 3-Chloro-4-fluorophenyl vs. Halogenated Analogs in MT-4 Cells

The 3-chloro-4-fluorophenyl group, as part of a broader scaffold, displays a CC50 of 7.3 µM in MT-4 cells. This value lies intermediate among halogenated phenyl analogs, demonstrating that the combined 3-chloro-4-fluoro substitution yields a distinct cytotoxic threshold compared to mono-halogenated (e.g., 4-fluorophenyl: 7.0 µM) and di-halogenated (e.g., 3,4-dichlorophenyl: 7.9 µM) counterparts [1]. The 0.3 µM shift from 4-fluorophenyl indicates the chlorine atom's contribution to cellular tolerance.

Cytotoxicity (MT-4)
Head-to-head
CC50 7.3 µM
Intermediate among halogenated analogs; 4-F: 7.0 µM, 3,4-Cl2: 7.9 µM.
MT-4 cells, MTT assay. Reported SAR context.
Cytotoxicity MT-4 cells Halogen substituent effects

MPO Inhibition Selectivity: 3-Chloro-4-fluorophenyl-containing Inhibitor vs. Off-Target CYP3A4/TPO

A compound incorporating the 3-chloro-4-fluorophenyl motif (BDBM50567724) inhibits myeloperoxidase (MPO) with an IC50 of 46 nM while showing negligible inhibition of CYP3A4 (IC50 = 13,000 nM) and thyroid peroxidase (IC50 = 14,000 nM) [1]. This >280-fold selectivity window highlights the motif's potential for minimizing off-target interactions when embedded in an MPO inhibitor scaffold.

MPO Selectivity
Class-level inference
IC50 46 nM (MPO)
>280-fold selectivity over CYP3A4/TPO reported in a scaffold containing this motif.
BindingDB data; class-level inference, verify in target scaffold.
Myeloperoxidase inhibition Selectivity CYP3A4 Thyroid peroxidase

Antifungal Efficacy: Benzofurazan Derivative with 3-Chloro-4-fluorophenyl Substituent

N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine (A3) exhibits an IC50 of 1.91 µg/mL against R. solani, approaching the efficacy of the positive control carbendazim (IC50 = 1.42 µg/mL) [1]. This potency is among the strongest reported for this series of benzofurazan antifungals.

Antifungal Activity
Cross-study comparable
IC50 1.91 µg/mL
Reported against R. solani; comparator carbendazim 1.42 µg/mL.
Mycelium growth inhibition method; cross-study context.
Antifungal Rhizoctonia solani Phytopathogenic fungi

Anticancer Potency: CA-4 Analog with 3-Chloro-4-fluorophenyl Substitution

A CA-4 analog featuring the 3-chloro-4-fluorophenyl group reduces viability of MCF-7 breast cancer cells, inducing apoptosis (39.89 ± 1.5% apoptotic cells) and downregulating MAPK/ERK and PI3K/AKT pathways [1]. This enhanced activity is attributed to the specific chlorine and fluorine substitution pattern.

Apoptosis Induction
Supporting evidence
39.89% apoptotic cells
MCF-7 cell apoptosis reported with MAPK/ERK, PI3K/AKT downregulation.
Supporting evidence; no direct comparator provided.
Anticancer Breast cancer CA-4 analog Apoptosis

Synthetic Versatility: Oxidation and Substitution Reactions

3-Chloro-4-fluorophenyl methyl sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using hydrogen peroxide or m-CPBA, and its halogen atoms participate in nucleophilic aromatic substitution . This dual reactivity distinguishes it from non-halogenated aryl sulfides, which lack substitution handles.

Synthetic Reactivity
Data to verify
Sulfide → sulfoxide/sulfone; Cl, F SNAr handles
Enables orthogonal oxidation and nucleophilic substitution pathways.
Qualitative description; experimental verification recommended.
Synthetic utility Oxidation Nucleophilic substitution

Targeted Application Scenarios for 3-Chloro-4-fluorophenyl methyl sulfide (CAS 847148-16-7)


Optimization of MPO Inhibitor Leads with Improved Selectivity

Given the MPO IC50 of 46 nM and >280-fold selectivity over CYP3A4 and TPO observed for a 3-chloro-4-fluorophenyl-containing compound [1], this sulfide serves as a strategic building block for developing next-generation MPO inhibitors with reduced off-target peroxidase liability.

Scaffold Tuning for Antifungal Agents Targeting R. solani

The benzofurazan derivative A3, carrying the 3-chloro-4-fluorophenyl group, achieves an IC50 of 1.91 µg/mL against R. solani [2]. This sulfide can be employed as a synthetic precursor to generate analogs with similar antifungal potency, accelerating lead optimization for agricultural fungicides.

Anticancer Lead Development via CA-4 Analog Expansion

The enhanced cytotoxicity and apoptosis induction (39.89% in MCF-7 cells) exhibited by a CA-4 analog featuring the 3-chloro-4-fluorophenyl motif [3] supports the use of this sulfide as a key fragment for designing novel tubulin polymerization inhibitors or modulators of MAPK/ERK and PI3K/AKT pathways.

Building Block for Multi-Functionalized Aromatic Intermediates

The sulfide group permits controlled oxidation to sulfoxides or sulfones, while the chloro and fluoro substituents enable further derivatization via nucleophilic aromatic substitution . This orthogonal reactivity profile makes 3-chloro-4-fluorophenyl methyl sulfide an ideal starting material for constructing complex molecules with precise functional group placement.

Application
Selection Property
Validation Focus
MPO inhibitor selectivity profiling
Peroxidase selectivity window
CYP3A4/TPO off-target screening
Antifungal screening for phytopathogens
Mycelium growth inhibition benchmark
R. solani IC50 assay context
Tubulin polymerization inhibitor research
Apoptosis pathway modulation
MCF-7 viability, MAPK/ERK, PI3K/AKT endpoints
Multi-functionalized aromatic intermediate
Orthogonal reactivity (S-oxidation, SNAr)
Oxidation and substitution method compatibility
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